molecular formula C16H17NO B312557 N-(2,4-dimethylphenyl)-2-phenylacetamide

N-(2,4-dimethylphenyl)-2-phenylacetamide

Cat. No.: B312557
M. Wt: 239.31 g/mol
InChI Key: ZKXUPYAKPGIRLE-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-phenylacetamide is an amide derivative with a phenylacetamide backbone substituted at the nitrogen atom by a 2,4-dimethylphenyl group. Its structural features include two aromatic rings (phenyl and dimethylphenyl) and an acetamide linker. The compound has been synthesized via coupling reactions involving diphenylacetic acid and 2,4-dimethylaniline using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDCl) as a coupling agent . Its crystal structure reveals two independent molecules in the asymmetric unit, with intramolecular hydrogen bonds forming S(6) ring motifs and intermolecular interactions stabilizing the lattice .

Below, we compare its properties with structurally and functionally related 2-phenylacetamide derivatives.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-phenylacetamide

InChI

InChI=1S/C16H17NO/c1-12-8-9-15(13(2)10-12)17-16(18)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

ZKXUPYAKPGIRLE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide
  • Structure : Features two phenyl groups at the acetamide’s α-carbon and a 2,4-dimethylphenyl substituent on the nitrogen.
  • Crystallography : Dihedral angles between the two benzene rings are 87.75° (molecule A) and 89.25° (molecule B). Intramolecular C–H⋯O hydrogen bonds create S(6) motifs, while intermolecular N–H⋯O and C–H⋯π interactions stabilize the crystal .
  • Key Difference : The presence of a diphenylacetamide core distinguishes it from the simpler phenylacetamide backbone of the target compound.
2,2-Diphenylacetamide
  • Crystallography : Dihedral angles between phenyl rings are 84.6°–85.0°, with intermolecular N–H⋯O hydrogen bonds forming R₂²(8) motifs .
  • Applications : Precursor for pharmaceuticals like loperamide and darifenacin .
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide
  • Structure : Substituted with a bromophenyl group at the α-carbon and a methoxyphenyl group on the nitrogen.
  • Crystallography: Not explicitly detailed, but electron-withdrawing (Br) and electron-donating (OMe) groups likely influence packing and hydrogen-bonding patterns .
  • Comparison : The bromine atom may enhance electrophilic reactivity compared to the dimethyl groups in the target compound.
Alkylation of N-Substituted 2-Phenylacetamides
  • N-(4-Nitrophenyl)-2-phenylacetamide : Benzylation with benzyl chloride under phase-transfer catalysis shows higher reactivity due to the electron-withdrawing nitro group, which activates the nitrogen for nucleophilic substitution .
  • Comparison : The electron-donating dimethyl groups in N-(2,4-dimethylphenyl)-2-phenylacetamide may reduce nitrogen’s nucleophilicity, requiring harsher conditions for alkylation.
N-[5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
  • Synthesis : Incorporates a thiadiazole ring linked to a dimethoxyphenyl group, synthesized for antimicrobial screening .
Antimycobacterial Activity
  • 2,2-Diphenylacetamide Derivatives : Exhibit antimycobacterial properties, with activity linked to the diphenyl moiety’s planar structure .
  • Comparison : The dimethylphenyl group in the target compound may hinder planarity, reducing mycobacterial target affinity.

Data Tables

Table 1: Structural and Crystallographic Comparison
Compound Dihedral Angles (°) Key Interactions Applications
This compound 87.75–89.25 N–H⋯O, C–H⋯π Antimicrobial precursors
2,2-Diphenylacetamide 84.6–85.0 N–H⋯O (R₂²(8) motifs) Antimycobacterial synthesis
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide N/A Not reported Antimicrobial screening

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